6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide
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Overview
Description
6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities This compound features a quinoline core substituted with a fluorine atom at the 6-position, a hydroxyl group at the 4-position, and a pyridinyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: The hydroxyl group at the 4-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Pyridinyl Substitution: The pyridinyl group can be introduced through nucleophilic substitution reactions using pyridine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of quinoline-4-one derivatives.
Reduction: Formation of quinoline-4-ol derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to therapeutic effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication in bacteria, thereby exhibiting antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: Lacks the fluorine and pyridinyl substitutions, resulting in different chemical properties and biological activities.
6-fluoroquinoline: Lacks the hydroxyl and pyridinyl substitutions, leading to variations in reactivity and applications.
N-(pyridin-4-yl)quinoline-3-carboxamide:
Uniqueness
6-fluoro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the hydroxyl and pyridinyl groups contribute to its ability to form hydrogen bonds and interact with biological targets.
Properties
IUPAC Name |
6-fluoro-4-oxo-N-pyridin-4-yl-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-9-1-2-13-11(7-9)14(20)12(8-18-13)15(21)19-10-3-5-17-6-4-10/h1-8H,(H,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYHDJVOWWXIIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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